E3 ligase Ligand-Linker Conjugates 9

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 9 is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the E3 ubiquitin ligase complex . It plays a crucial role in the ubiquitination process, which is involved in almost all life activities of eukaryotes .

Mode of Action

This compound operates by serving as a Cereblon ligand . It recruits the CRBN protein and acts as a key intermediate for the synthesis of complete Proteolysis-Targeting Chimeras (PROTACs) molecules . PROTACs are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . They induce the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases, like the one targeted by the conjugate, are an important part of the UPS and can provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Pharmacokinetics

It’s known that the efficacy and selectivity of molecules inducing protein degradation depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the action of this compound is the degradation of the targeted protein . By recruiting the CRBN protein, the conjugate facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome . This process plays a vital role during posttranslational modification .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the type of E3 ubiquitin ligase that is recruited can affect the efficacy of the compound . Additionally, the presence of other proteins and cellular components can also impact the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 9 interacts with several enzymes and proteins. It incorporates a ligand for the E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation, regulation of protein-protein interactions, and protein trafficking .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By targeting proteins for ubiquitination and degradation, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of target proteins .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase, an enzyme that plays a key role in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with the E3 ubiquitin ligase and the subsequent ubiquitination of target proteins .

Subcellular Localization

The subcellular localization of this compound is associated with the E3 ubiquitin ligase, which is found in various compartments within the cell . The activity and function of this compound are influenced by its localization within the cell .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de VH032-PEG6-C4-Cl implique la conjugaison de ligands pour la ligase E3 ubiquitine et un lieur de 25 atomes de longueur. Le connecteur du lieur est un groupe halogène. La voie de synthèse comprend généralement les étapes suivantes :

Formation du ligand de von Hippel-Lindau : Cela implique la synthèse du ligand de von Hippel-Lindau à base de (S,R,S)-AHPC.

Fixation du lieur de polyéthylène glycol : Le lieur de polyéthylène glycol à 6 unités est fixé au ligand de von Hippel-Lindau.

Incorporation du groupe halogène : Le groupe halogène est introduit dans le lieur pour former le composé final.

Méthodes de production industrielle

La production industrielle de VH032-PEG6-C4-Cl suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac du ligand de von Hippel-Lindau : .

Fixation à grande échelle du lieur de polyéthylène glycol : .

Introduction du groupe halogène en quantités importantes : .

Purification et contrôle qualité : pour s'assurer que le composé répond aux normes de pureté requises.

Analyse Des Réactions Chimiques

Types de réactions

VH032-PEG6-C4-Cl subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe halogène peut être substitué par d'autres groupes fonctionnels.

Réactions d'oxydation et de réduction : Le composé peut subir une oxydation et une réduction dans des conditions spécifiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Les conditions impliquent généralement des solvants comme le diméthylsulfoxyde et des températures allant de la température ambiante à 80 °C.

Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène pour l'oxydation et le borohydrure de sodium pour la réduction sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de VH032-PEG6-C4-Cl, selon les réactifs et les conditions utilisés .

Applications de la recherche scientifique

VH032-PEG6-C4-Cl a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la dégradation des protéines et les processus d'ubiquitination.

Biologie : Employé dans des essais cellulaires pour induire la dégradation de protéines spécifiques, telles que la GFP-HaloTag7.

Médecine : Applications potentielles dans les thérapies de dégradation ciblée des protéines pour diverses maladies.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et biotechnologiques

Mécanisme d'action

VH032-PEG6-C4-Cl exerce ses effets en induisant la dégradation des protéines cibles par le biais du système ubiquitine-protéasome. Le composé se lie à la ligase E3 ubiquitine de von Hippel-Lindau, qui marque la protéine cible pour dégradation. Le lieur de polyéthylène glycol facilite l'interaction entre le ligand et la protéine cible, conduisant à son ubiquitination et à sa dégradation ultérieure .

Applications De Recherche Scientifique

VH032-PEG6-C4-Cl has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation and ubiquitination processes.

Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.

Medicine: Potential applications in targeted protein degradation therapies for various diseases.

Industry: Utilized in the development of new pharmaceuticals and biotechnological products

Comparaison Avec Des Composés Similaires

Composés similaires

VH032-PEG5-C6-Cl : Un autre HaloPROTAC avec une longueur de lieur différente.

VH032-PEG4-C4-Cl : Un composé similaire avec un lieur de polyéthylène glycol plus court.

Unicité

VH032-PEG6-C4-Cl est unique en raison de sa longueur de lieur spécifique et de l'incorporation du ligand de von Hippel-Lindau à base de (S,R,S)-AHPC. Cette combinaison permet une dégradation efficace des protéines cibles dans des essais cellulaires, ce qui en fait un outil précieux en recherche scientifique .

Propriétés

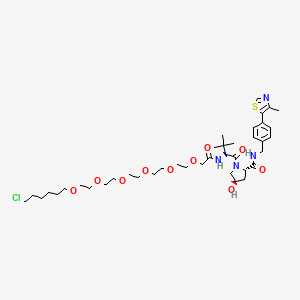

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXWMDJELQVSW-WYMKREKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63ClN4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100417 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-59-3 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.